

In-Depth Technical Guide: IR-7 Heptamethine Cyanine Dye

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Compound of Interest

Compound Name: IR-7

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This technical guide provides a comprehensive overview of **IR-7**, a mitochondria-targeted heptamethine cyanine dye, detailing its chemical properties, mechanism of action, and applications in cancer research, particularly in near-infrared (NIR) fluorescence imaging and therapy.

Core Chemical and Physical Properties

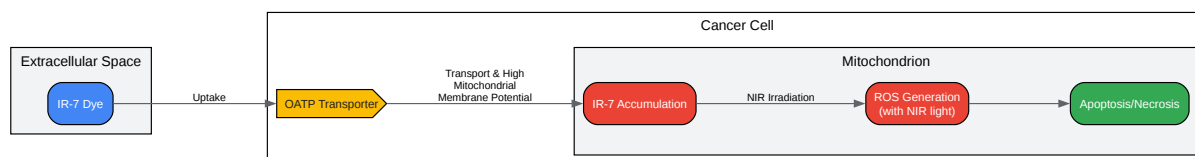
IR-7 is a lipophilic, cationic heptamethine cyanine dye. Its unique chemical structure facilitates preferential accumulation within the mitochondria of cancer cells, a characteristic attributed to the high mitochondrial membrane potential in tumor cells compared to normal cells.

Property	Value	Reference
Chemical Formula	C ₅₀ H ₅₂ BrClN ₂ O ₆	[1]
Molecular Weight	892.31 g/mol	[1]
CAS Number	1895075-45-2	[1]
Appearance	Solid	
Solubility	Soluble in DMSO	
Excitation Maximum	~780 nm	[2]
Emission Maximum	~800-850 nm	[2][3]

Mechanism of Action and Tumor Targeting

The selective accumulation of **IR-7** in tumor cells is a multi-faceted process. As a lipophilic cation, it is driven into the mitochondria by the negative mitochondrial membrane potential, which is typically more pronounced in cancer cells. Furthermore, studies have shown that the uptake of **IR-7** and similar heptamethine dyes is mediated by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed on the surface of various cancer cells. This dual-targeting mechanism contributes to a significant signal-to-background ratio in tumor imaging.

Upon accumulation in the mitochondria, **IR-7** can be utilized for both imaging and therapeutic purposes. For imaging, its fluorescence in the near-infrared spectrum allows for deep tissue penetration with minimal autofluorescence. For therapeutic applications, upon irradiation with NIR light, it can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death through apoptosis and necrosis.



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Figure 1: Proposed mechanism of **IR-7** dye uptake and action in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments involving **IR-7** dye.

In Vitro Staining and Imaging of Cancer Cells

This protocol outlines the steps for staining cultured cancer cells with **IR-7** for fluorescence microscopy.

Materials:

- **IR-7** dye stock solution (e.g., 10 mM in DMSO)
- Cultured cancer cells (e.g., PC-3, HeLa) seeded on chamber slides or glass-bottom dishes
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS for fixation
- DAPI solution for nuclear counterstaining (optional)
- Mounting medium

- Fluorescence microscope with appropriate NIR filter sets

Procedure:

- Culture cells to the desired confluency (e.g., 70-80%) on a suitable imaging vessel.
- Prepare a working solution of **IR-7** dye in pre-warmed complete cell culture medium. A final concentration of 10-20 μM is often a good starting point.[\[3\]](#)[\[4\]](#)
- Remove the existing culture medium from the cells and wash once with warm PBS.
- Add the **IR-7** working solution to the cells and incubate at 37°C in a CO₂ incubator for 20-30 minutes.[\[2\]](#)[\[4\]](#)
- After incubation, remove the staining solution and wash the cells twice with warm PBS.
- Fix the cells with 4% PFA for 10-15 minutes at room temperature.
- Wash the cells twice with PBS.
- (Optional) If nuclear counterstaining is desired, incubate the cells with DAPI solution for 5-10 minutes.
- Wash the cells twice with PBS.
- Mount the coverslip with a suitable mounting medium.
- Image the cells using a fluorescence microscope. Use an excitation wavelength around 633 nm and an emission wavelength around 780 nm for **IR-7**.[\[2\]](#)

In Vivo Near-Infrared Fluorescence Imaging

This protocol describes the procedure for imaging tumor-bearing mice using **IR-7** dye.

Materials:

- **IR-7** dye solution (sterile, for injection)
- Tumor-bearing mice (e.g., subcutaneous xenografts)

- In vivo imaging system with NIR fluorescence capabilities
- Anesthesia (e.g., isoflurane)

Procedure:

- Prepare a sterile solution of **IR-7** dye for injection. A typical dose is 0.375 mg/kg body weight, administered via intravenous (i.v.) or intraperitoneal (i.p.) injection.[3]
- Inject the dye into the tumor-bearing mice.
- Allow the dye to circulate and accumulate in the tumor. Optimal imaging is often achieved 24 hours post-injection.[2][3]
- Anesthetize the mouse using a suitable anesthetic agent.
- Place the anesthetized mouse in the in vivo imaging system.
- Acquire whole-body NIR fluorescence images using appropriate excitation and emission filters (e.g., excitation ~745 nm, emission ~820 nm).
- After imaging, the mouse can be recovered or euthanized for ex vivo organ analysis to confirm biodistribution.

In Vitro Cytotoxicity Assay

This protocol details how to assess the cytotoxic effects of **IR-7**, particularly in the context of photothermal or photodynamic therapy.

Materials:

- **IR-7** dye
- Cancer cell line of interest
- 96-well plates
- Complete cell culture medium

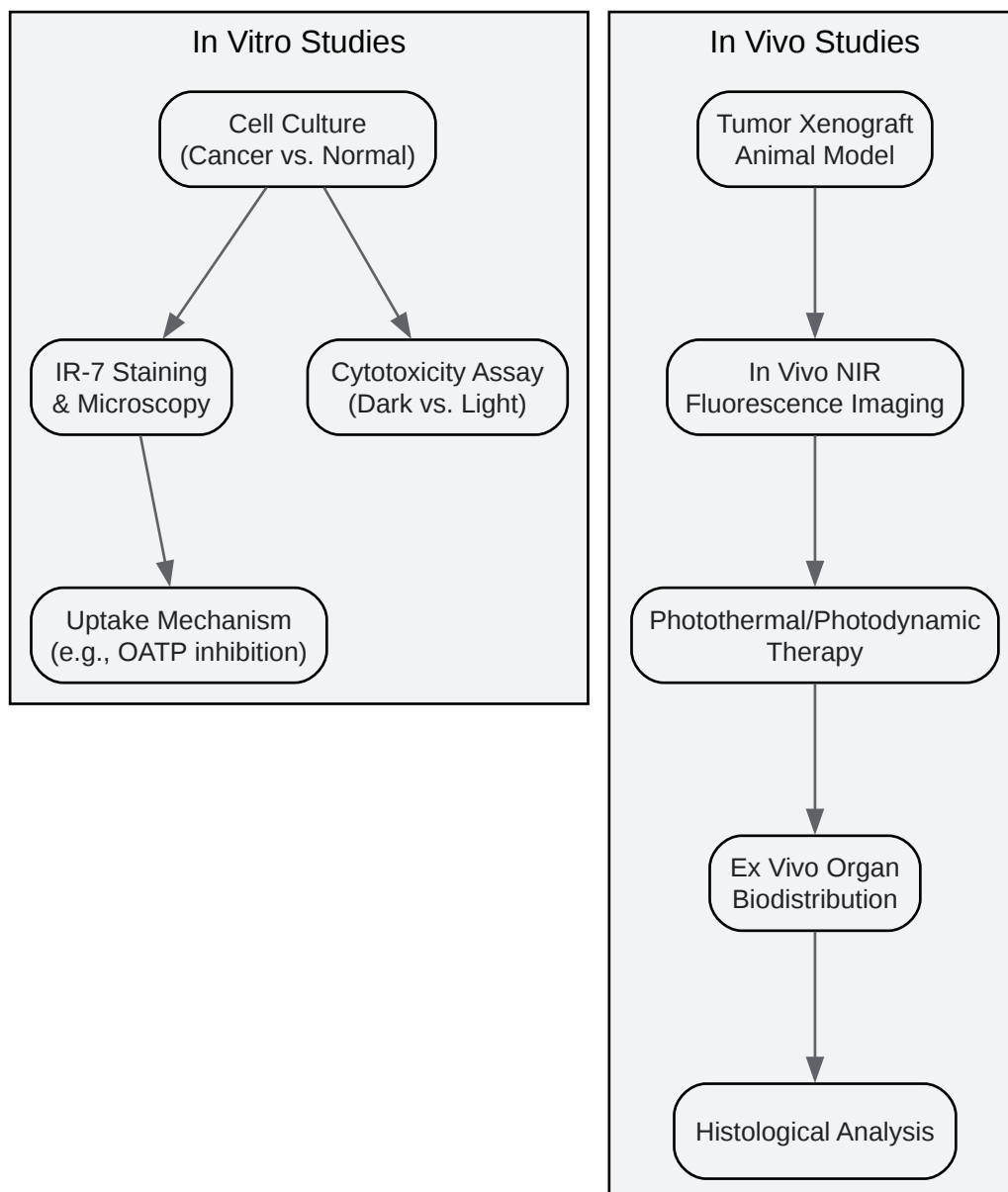
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
- DMSO
- Plate reader
- NIR laser (e.g., 808 nm) for phototherapy studies

Procedure:

- Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Prepare serial dilutions of **IR-7** in complete culture medium.
- Remove the old medium and add the **IR-7** dilutions to the cells. Include a vehicle control (medium with the same concentration of DMSO as the highest **IR-7** concentration).
- Incubate the cells for a specified period (e.g., 4 or 24 hours).
- For phototherapy studies, irradiate the designated wells with an NIR laser at a specific power density and duration.
- After treatment, remove the medium and wash the cells with PBS.
- Add fresh medium and incubate for a further 24-48 hours to allow for cell death to occur.
- Perform a cell viability assay (e.g., MTT). Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
- Solubilize the formazan crystals with DMSO.
- Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT).
- Calculate cell viability as a percentage of the control and determine the IC₅₀ value if applicable.

Experimental Workflow and Data Presentation

A typical experimental workflow for evaluating **IR-7** as a theranostic agent is depicted below.



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Figure 2: General experimental workflow for the evaluation of **IR-7** dye.

Quantitative Data Summary:

Parameter	Cell Line(s)	Value/Range	Reference
In Vitro Staining Concentration	PC-3, HeLa, various	10 - 20 μ M	[3][4]
In Vitro Incubation Time	PC-3, HeLa, various	20 - 30 min	[2][4]
In Vivo Imaging Dose	Nude mice with xenografts	0.375 mg/kg	[3]
Optimal In Vivo Imaging Time	Nude mice with xenografts	24 hours post-injection	[2][3]
IR-786 IC ₅₀ (Dark Cytotoxicity)	HT-29	14.9 μ M	[5]

Note on Similar Dyes: The literature often refers to closely related heptamethine cyanine dyes like **IR-780** and **IR-783**. While they share similar core structures and tumor-targeting properties, their specific chemical formulas, molecular weights, and experimental parameters may differ slightly. It is crucial to verify the exact compound being used in any experimental setup.

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